
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a propanone moiety. The trifluoromethoxy group is particularly notable for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and interactions in various chemical environments .
Méthodes De Préparation
The synthesis of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism by which 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interactions .
Comparaison Avec Des Composés Similaires
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Amino-2-(trifluoromethyl)phenyl)propan-1-one: This compound lacks the methoxy group, which can affect its reactivity and interactions.
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one: The position of the propanone moiety is different, which can influence the compound’s chemical properties and applications.
The unique combination of the trifluoromethoxy group and the amino group in this compound distinguishes it from other compounds, providing specific advantages in various applications .
Propriétés
Formule moléculaire |
C10H10F3NO2 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
1-[5-amino-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NO2/c1-2-8(15)7-5-6(14)3-4-9(7)16-10(11,12)13/h3-5H,2,14H2,1H3 |
Clé InChI |
HKLBMMSJFYAPED-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



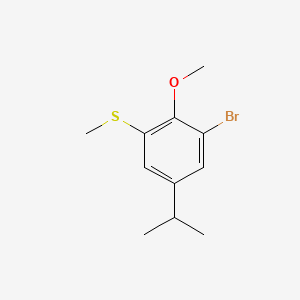
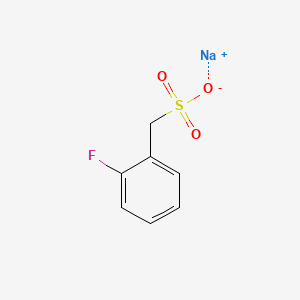
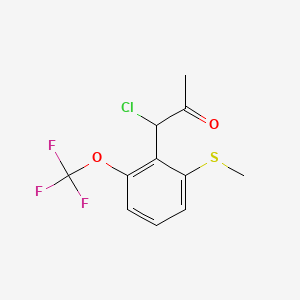


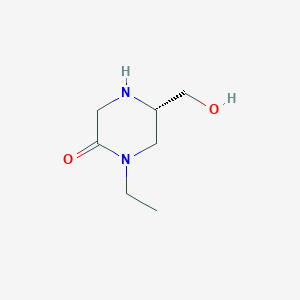
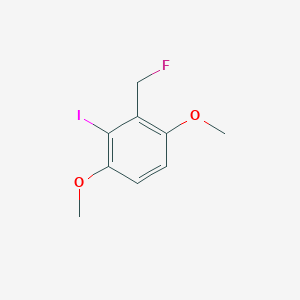
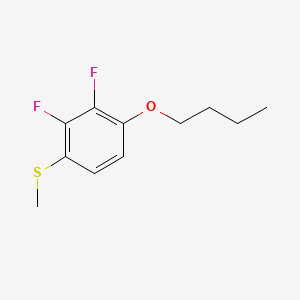
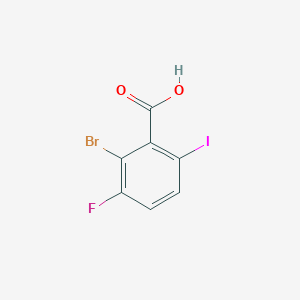
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
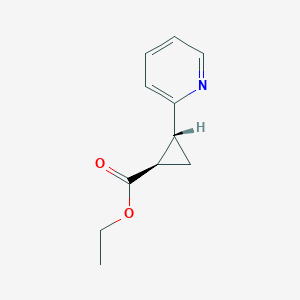
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)
